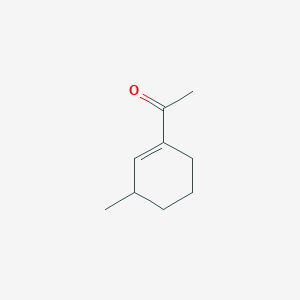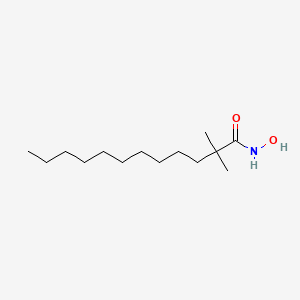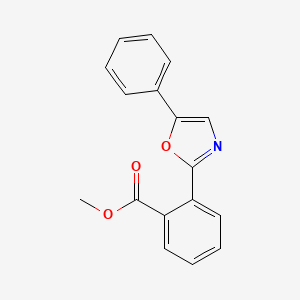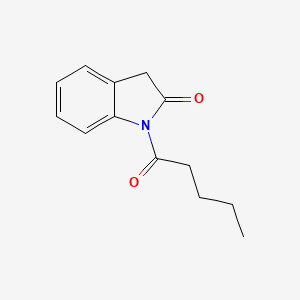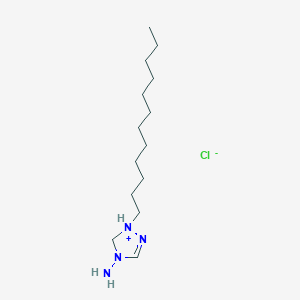
4-Amino-1-dodecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-dodecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a chemical compound with the molecular formula C14H31N4Cl. It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring composed of three nitrogen atoms and two carbon atoms. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-dodecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the reaction of 4-amino-1,2,4-triazole with dodecyl chloride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-dodecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Amino-1-dodecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Amino-1-dodecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes. Its unique structure allows it to interact with enzymes and other proteins, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the dodecyl and amino groups.
4-Amino-1,2,4-triazole: Similar to the target compound but without the dodecyl group.
1-Dodecyl-1H-1,2,4-triazole: Lacks the amino group but contains the dodecyl chain.
Uniqueness
4-Amino-1-dodecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to the presence of both the dodecyl chain and the amino group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
59944-33-1 |
|---|---|
Molecular Formula |
C14H31ClN4 |
Molecular Weight |
290.87 g/mol |
IUPAC Name |
1-dodecyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C14H30N4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-17(15)13-16-18;/h13H,2-12,14-15H2,1H3;1H |
InChI Key |
MQCPCCYHWUFABA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1CN(C=N1)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


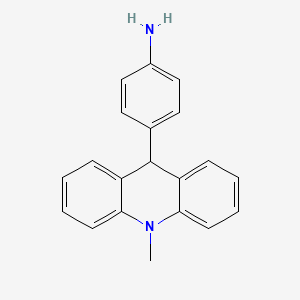

![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)

![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)

![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
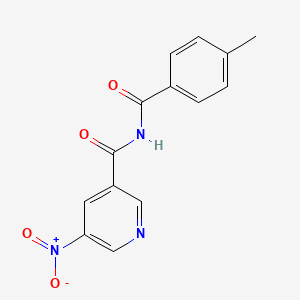
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
